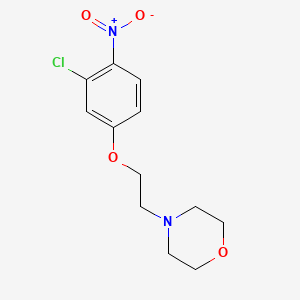

7-(hydroxymethyl)-4-phenylchromen-2-one

Overview

Description

7-(hydroxymethyl)-4-phenylchromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they exhibit significant fluorescence properties, making them valuable in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(hydroxymethyl)-4-phenylchromen-2-one typically involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives. This reaction involves the condensation of phenols with β-ketoesters in the presence of acid catalysts. For this compound, resorcinol and ethyl acetoacetate are commonly used starting materials, and the reaction is catalyzed by Lewis acids such as aluminum chloride or zinc chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs optimized conditions to enhance yield and reduce production costs. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is increasingly common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-(hydroxymethyl)-4-phenylchromen-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Oxidation: 7-Carboxy-4-phenylcoumarin.

Reduction: this compound derivatives with reduced functional groups.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

7-(hydroxymethyl)-4-phenylchromen-2-one has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe in various analytical techniques.

Biology: Employed in the study of enzyme activities and cellular processes due to its fluorescence properties.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of dyes, optical brighteners, and other fluorescent materials.

Mechanism of Action

The mechanism of action of 7-(hydroxymethyl)-4-phenylchromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorescence properties allow it to act as a probe, binding to specific sites and emitting light upon excitation. This property is exploited in various biochemical assays to monitor enzyme activities and cellular processes .

Comparison with Similar Compounds

Similar Compounds

7-Hydroxy-4-methylcoumarin: Known for its use as a choleretic drug.

7-Hydroxycoumarin: Exhibits significant biological activities, including anticoagulant and anticancer properties.

4-Methyl-7-oxy-glucoside coumarin: Effective in inhibiting the proliferation of breast cancer cells.

Uniqueness

7-(hydroxymethyl)-4-phenylchromen-2-one stands out due to its unique combination of a hydroxymethyl group and a phenyl group, which enhances its fluorescence properties and broadens its range of applications in scientific research and industry .

Properties

Molecular Formula |

C16H12O3 |

|---|---|

Molecular Weight |

252.26 g/mol |

IUPAC Name |

7-(hydroxymethyl)-4-phenylchromen-2-one |

InChI |

InChI=1S/C16H12O3/c17-10-11-6-7-13-14(12-4-2-1-3-5-12)9-16(18)19-15(13)8-11/h1-9,17H,10H2 |

InChI Key |

KCXYXHZKCRSIPK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)CO |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzenamine, N,N-bis[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-](/img/structure/B8600619.png)

![(+)-1-[5-(3-Chlorophenyl)-[1,2,4]oxadiazol-3-yl]propan-1-ol](/img/structure/B8600682.png)

![Benzo[b]thiophen-3-amine, 2-phenyl-](/img/structure/B8600687.png)

![3-[5-(Ethoxycarbonyl)-2-formyl-4-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B8600703.png)

![6-(4-Fluorophenyl)-4-methoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B8600704.png)